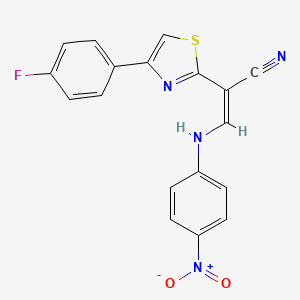

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile

Description

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group, an acrylonitrile backbone, and a 4-nitrophenylamino moiety. The Z-configuration of the acrylonitrile double bond is critical for its stereochemical and electronic properties.

Key structural attributes include:

- Thiazole ring: A heterocyclic scaffold contributing to π-π stacking interactions and planarity.

- 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.

- 4-Nitrophenylamino group: A strong electron-withdrawing substituent that may enhance reactivity or binding affinity in biological systems.

Properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRHLTYJDUDFNP-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile.

Coupling with the Nitrophenyl Group: The final step involves coupling the intermediate with a nitrophenylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amino group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring or amino group.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit potent activity against various pathogens, including multidrug-resistant strains.

- Case Study 1 : A study evaluated a series of thiazole derivatives against Candida species and found that certain compounds demonstrated significant antifungal activity, outperforming traditional antifungal agents like fluconazole . The structure-activity relationship (SAR) highlighted the importance of specific substitutions on the thiazole ring.

| Compound | Activity Against | Reference |

|---|---|---|

| 3h | Candida auris | |

| 3j | Methicillin-resistant S. aureus | |

| 7 | Vancomycin-resistant E. faecium |

Anticancer Potential

The anticancer properties of thiazole-containing compounds are well-documented, with many studies reporting their effectiveness against various cancer cell lines.

- Case Study 2 : In a recent investigation, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against human lung adenocarcinoma cells (A549). The compound exhibited strong selectivity with an IC50 value significantly lower than that of cisplatin, indicating its potential as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also gained attention in pharmacological research.

- Case Study 3 : A series of thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested in a picrotoxin-induced convulsion model. One analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg, showcasing its potential as an anticonvulsant .

Synthesis and Mechanism of Action

The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile typically involves multi-step reactions starting from readily available precursors. The mechanism often includes nucleophilic substitutions and cyclization reactions that yield the desired thiazole structure integrated with other functional groups.

Synthesis Overview

- Starting Materials : Utilize appropriate aryl halides and thiazole derivatives.

- Reactions : Conduct nucleophilic substitution reactions in suitable solvents under controlled temperatures.

- Purification : Employ recrystallization techniques to obtain pure compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and the nitrophenyl group are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the aryl or heterocyclic moieties. Below is a comparative analysis:

Key Observations :

- Solubility : The hydroxyl and methoxy groups in improve aqueous solubility relative to the nitro-substituted target compound, which may limit bioavailability.

- Reactivity : The formyl group in increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the target compound.

Spectroscopic and Crystallographic Data

- NMR Spectroscopy : The target compound’s ¹H NMR would show characteristic signals for the fluorophenyl (δ 7.2–7.8 ppm), nitrophenyl (δ 8.0–8.5 ppm), and acrylonitrile protons (δ 6.5–7.0 ppm), aligning with data for analogues in .

- Crystallography : Isostructural compounds in (triclinic, P̄1 symmetry) suggest that the target compound may adopt a similar planar conformation, with perpendicular fluorophenyl groups disrupting crystallographic symmetry.

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have shown that compounds similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways.

- Case Study : A derivative with a similar structure demonstrated an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating promising cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

2. Antimicrobial Activity

The thiazole moiety is often associated with antimicrobial properties. Compounds structurally related to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile have been evaluated for their efficacy against various pathogens.

- Study Findings : A series of thiazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Thiazole | Staphylococcus aureus | 0.22 |

| Thiazole | E. coli | 0.25 |

| Derivative | Pseudomonas aeruginosa | 0.30 |

3. Anti-inflammatory Activity

Thiazole derivatives have been explored for anti-inflammatory effects, which may contribute to their therapeutic potential.

- Research Insights : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile can be influenced by various structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups, such as nitro or halogen atoms, enhances the compound's potency.

- Ring Modifications : Alterations in the thiazole or phenyl rings can significantly affect the activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.